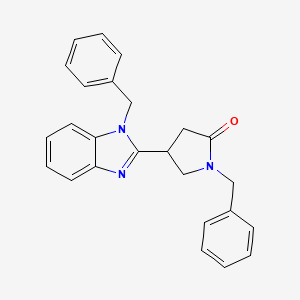

1-benzyl-4-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Beschreibung

1-Benzyl-4-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS RN: 847396-32-1) is a pyrrolidin-2-one derivative featuring a benzyl group at position 1 and a benzimidazole moiety substituted with a second benzyl group at position 4. This compound is structurally distinct due to dual benzylation, which may influence its physicochemical properties and biological activity compared to analogs.

Eigenschaften

IUPAC Name |

1-benzyl-4-(1-benzylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O/c29-24-15-21(18-27(24)16-19-9-3-1-4-10-19)25-26-22-13-7-8-14-23(22)28(25)17-20-11-5-2-6-12-20/h1-14,21H,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYQKLAESVUCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1-benzyl-1H-benzimidazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-benzyl-4-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-4-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-benzyl-4-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- Electronic Effects : The 2-chlorobenzyl group () introduces an electron-withdrawing effect, which may enhance binding to polar biological targets .

Antioxidant Activity

- : Pyrrolidin-2-one derivatives with thioxo-oxadiazole substituents demonstrated 1.35–1.5× higher antioxidant activity than ascorbic acid in DPPH assays. Although the target compound lacks these groups, its benzimidazole moiety may contribute radical scavenging via aromatic stabilization .

Nootropic Potential

- : Triazole-thione derivatives showed affinity for nootropic biotargets in docking studies. The benzimidazole group in the target compound may similarly interact with receptors like acetylcholine esterase or NMDA via hydrogen bonding and π-π interactions, though experimental validation is needed .

Biologische Aktivität

1-benzyl-4-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H27N3O

- Molecular Weight : 361.49 g/mol

- CAS Number : [specific CAS number not provided in the search results]

Research indicates that compounds with similar structures often exhibit significant biological activities due to their interactions with cellular pathways. For instance, studies on related benzodiazol compounds have shown:

- Inhibition of mTORC1 : Compounds similar to 1-benzyl-4-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one have been reported to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition can lead to increased autophagy, a process that cells use to degrade and recycle components under stress conditions .

- Antiproliferative Effects : Preliminary studies suggest that benzodiazol derivatives can exhibit submicromolar antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line | EC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|---|

| MIA PaCa-2 | 10 | mTORC1 inhibition | Stronger than known inhibitors | |

| Various | Submicromolar | Autophagy modulation | Potential for selective targeting |

Case Studies

- Pancreatic Cancer Research : In a study focused on pancreatic cancer cells (MIA PaCa-2), the compound demonstrated an EC50 value of 10 µM. This indicates significant potency in inhibiting cell proliferation compared to established treatments like chloroquine and erlotinib .

- Autophagic Flux Disruption : The compound's ability to disrupt autophagic flux was highlighted in studies where it interfered with the reactivation of mTORC1 during nutrient refeeding conditions. This suggests a dual mechanism where it not only inhibits cell growth but also alters cellular recycling processes .

Potential Therapeutic Applications

Given its biological activity, 1-benzyl-4-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may have applications in:

- Cancer Treatment : Due to its antiproliferative properties and ability to induce autophagy, it may serve as a candidate for developing new cancer therapies.

- Targeting Metabolically Stressed Tumors : The compound's mechanism suggests it could selectively target tumors that are under metabolic stress, which is common in solid tumors due to poor vascularization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.